Ácido arsánílico

Descripción general

Descripción

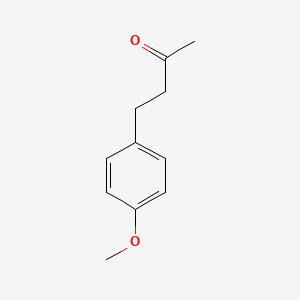

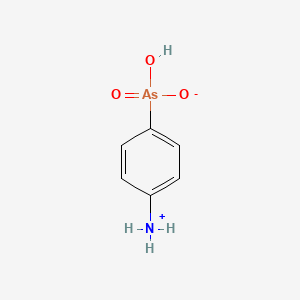

El ácido arsánílico, también conocido como ácido aminofenilarsénico o ácido aminofenilarónico, es un compuesto organoarsénico. Es un derivado amino del ácido fenilarónico con el grupo amino ubicado en la posición 4 del anillo de benceno. Este compuesto se introdujo por primera vez en medicina a finales del siglo XIX como Atoxyl, y su sal de sodio se utilizó como el primer fármaco arsenical orgánico. debido a su alta toxicidad, pronto se consideró inadecuado para uso humano .

Aplicaciones Científicas De Investigación

El ácido arsánílico ha sido ampliamente utilizado en la investigación científica debido a sus propiedades únicas:

Química: Sirve como precursor para la síntesis de otros compuestos organoarsénicos.

Biología: Se ha utilizado para estudiar los efectos del arsénico en los sistemas biológicos.

Medicina: Históricamente, se utilizó como agente antimicrobiano antes de ser reemplazado por alternativas menos tóxicas.

Industria: El ácido arsánílico se ha utilizado como aditivo en la alimentación para promover el crecimiento y prevenir la disentería en aves de corral y cerdos

Mecanismo De Acción

El mecanismo de acción del ácido arsánílico implica su interacción con moléculas biológicas. Puede inhibir la actividad de ciertas enzimas al unirse a sus sitios activos. Esta interacción puede interrumpir los procesos celulares normales, lo que lleva a efectos tóxicos. Los objetivos moleculares y las vías involucradas incluyen enzimas relacionadas con la respiración celular y la síntesis de proteínas .

Safety and Hazards

Direcciones Futuras

Arsenic contamination in drinking water and associated adverse outcomes are major health issues in more than 50 countries worldwide. The scenario is getting even more detrimental with an increasing number of affected people and newer sites reported from all over the world . Therefore, future research should focus on sustainable strategies for mitigation and understanding the differential susceptibility towards chronic arsenic toxicity .

Análisis Bioquímico

Biochemical Properties

These are organic compounds containing an aminobenzene moiety

Cellular Effects

Arsanilic acid has been found to have various effects on cells. For instance, it has been reported to cause blindness and is ototoxic and nephrotoxic in animals .

Temporal Effects in Laboratory Settings

One study reported that in mice, vestibular functions were worst at 2 days and recovered by 7 days after surgery with arsanilic acid

Dosage Effects in Animal Models

In animal models, arsanilic acid has been reported to cause blindness and is ototoxic and nephrotoxic

Transport and Distribution

One study reported that arsanilic acid, copper ion (Cu2+), and phosphate (PO43–) are widely used as feed additives for pigs and most of these three supplemented feed additives were excreted in feces and urine .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del ácido arsánílico fue reportada por primera vez en 1863 por Antoine Béchamp. El proceso implica la reacción de anilina y ácido arsénico a través de una reacción de sustitución aromática electrofílica:

C6H5NH2+H3AsO4→H2O3AsC6H4NH2+H2O

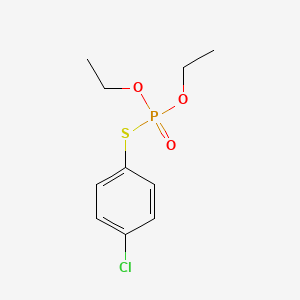

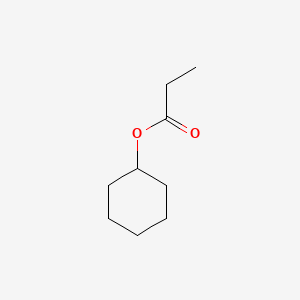

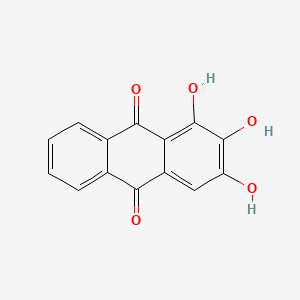

Esta reacción da como resultado la formación de ácido arsánílico, que ocurre como un zwitterión {_svg_2}.

Métodos de Producción Industrial: La producción industrial de ácido arsánílico típicamente implica la reducción del ácido p-nitrofenilarónico. El proceso incluye el ajuste del pH de la solución de ácido p-nitrofenilarónico, la adición de polvo de hierro y cloruro de sodio, y el calentamiento de la mezcla. El producto final se obtiene mediante filtración, ajuste del pH y recristalización .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido arsánílico experimenta diversas reacciones químicas, que incluyen:

Oxidación: El ácido arsánílico puede oxidarse para formar derivados del ácido arsénico.

Reducción: El grupo nitro en el ácido p-nitrofenilarónico puede reducirse para formar ácido arsánílico.

Sustitución: Las reacciones de sustitución aromática electrofílica pueden ocurrir en el anillo de benceno.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: El polvo de hierro y el ácido clorhídrico se utilizan comúnmente para la reducción del ácido p-nitrofenilarónico.

Sustitución: Las reacciones de sustitución aromática electrofílica típicamente requieren condiciones ácidas y un electrófilo adecuado.

Productos Principales:

Oxidación: Derivados del ácido arsénico.

Reducción: Ácido arsánílico.

Sustitución: Varios derivados sustituidos del ácido arsánílico dependiendo del electrófilo utilizado.

Comparación Con Compuestos Similares

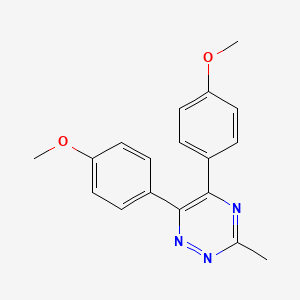

El ácido arsánílico es único entre los compuestos organoarsénicos debido a su estructura y propiedades específicas. Los compuestos similares incluyen:

Ácido fenilarónico: Carece del grupo amino presente en el ácido arsánílico.

Roxarsona: Contiene un grupo hidroxilo además de los grupos amino y arsénico.

Nitarsona: Contiene un grupo nitro en lugar de un grupo amino.

Estos compuestos comparten algunas propiedades químicas con el ácido arsánílico, pero difieren en sus actividades biológicas y aplicaciones .

Propiedades

IUPAC Name |

(4-aminophenyl)arsonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8AsNO3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKNKHVGWJDPIRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)[As](=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8AsNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8035138 | |

| Record name | (4-Aminophenyl)arsonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Hawley] Powder; [MSDSonline] | |

| Record name | Arsanilic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3742 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>32.6 [ug/mL] (The mean of the results at pH 7.4), Slightly sol in cold water, alcohol, acetic acid; sol in hot water, amyl alcohol, soln of alkali carbonates; moderately sol in concn mineral acids; insol in acetone; insol in benzene, chloroform, ether, moderately dil mineral acids | |

| Record name | SID8139922 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | ARSANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.9571 @ 10 °C | |

| Record name | ARSANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1880000000.0 [mmHg] | |

| Record name | Arsanilic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3742 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Needles from water or alcohol, Crystalline powder | |

CAS No. |

98-50-0 | |

| Record name | Arsanilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsanilic acid [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsanilic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03006 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ARSANILIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Arsanilic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arsonic acid, As-(4-aminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (4-Aminophenyl)arsonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arsanilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARSANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDX9AKS7GM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ARSANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

232 °C | |

| Record name | ARSANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.